8-Chloro-6-methyl-1,7-naphthyridine
Description
Properties
IUPAC Name |
8-chloro-6-methyl-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFZDYUOEGQBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Chloro-6-methyl-1,7-naphthyridine CAS number 1250444-30-4
Topic: 8-Chloro-6-methyl-1,7-naphthyridine (CAS 1250444-30-4) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Strategic Utilization of a Privileged Scaffold in Kinase Inhibitor Design[1]
Executive Summary
This compound (CAS 1250444-30-4 ) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] Belonging to the "privileged" class of diazanaphthalenes, this scaffold offers a distinct electronic profile compared to its quinoline and isoquinoline analogues. Its structural utility lies in the orthogonal reactivity of its two primary "handles": the electrophilic chlorine at the C8 position (ideal for SNAr displacements) and the benzylic C6-methyl group (amenable to oxidation or halogenation).[1]
This guide details the synthesis, reactivity, and application of this core, specifically focusing on its role as a precursor for p38 MAP kinase , ATR kinase , and PDE4 inhibitors .
Chemical Profile & Electronic Properties[1]
The 1,7-naphthyridine ring system is highly electron-deficient due to the presence of two nitrogen atoms.[1] This deficiency is most pronounced at the C8 position , making the chloride a highly labile leaving group.
| Property | Specification |
| CAS Number | 1250444-30-4 |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; low solubility in water |
| pKa (Calculated) | ~3.5 (Pyridine nitrogen) |
| Key Reactivity | Nucleophilic Aromatic Substitution (C8), Benzylic Oxidation (C6) |
Structural Analysis
-
N1 & N7 Nitrogens: The N7 nitrogen acts as an electron sink, activating the C8-position for nucleophilic attack.[1]
-
C8-Chloride: The primary site for derivatization.[1] Displacement occurs under milder conditions than comparable quinolines.[1]
-
C6-Methyl: Provides a vector for extending the carbon skeleton or increasing solubility via oxidation to a polar handle (aldehyde/acid).[1]
Synthesis & Manufacturing Strategy
The synthesis of this compound typically proceeds via the chlorination of its lactam tautomer, 6-methyl-1,7-naphthyridin-8(7H)-one .[1] This route is preferred for its scalability and avoidance of unstable N-oxide intermediates.[1]
Retrosynthetic Pathway (DOT Visualization)
Figure 1: Industrial synthesis logic flow from pyridine precursors to the chlorinated target.[1]
Detailed Protocol: Chlorination of the Lactam
Note: This protocol assumes the availability of the 6-methyl-1,7-naphthyridin-8(7H)-one precursor.[1]
Reagents:
-
6-Methyl-1,7-naphthyridin-8(7H)-one (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl₃) (5.0–10.0 eq)[1]
-
Optional: PCl₅ (0.1 eq) to accelerate reaction.[1]
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with 6-methyl-1,7-naphthyridin-8(7H)-one under an inert atmosphere (N₂ or Ar).
-
Addition: Carefully add neat POCl₃. Caution: Exothermic.[1]
-
Reaction: Heat the mixture to reflux (approx. 100–105°C) for 4–16 hours. Monitor via TLC or LC-MS for the disappearance of the starting material (M+H = 161) and appearance of the chloride (M+H = 179/181).[1]
-
Quench (Critical Step): Cool the reaction to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Note: This hydrolyzes excess POCl₃; massive HCl gas evolution will occur.[1]
-
Neutralization: Adjust pH to ~8 using saturated NaHCO₃ or NH₄OH solution.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Reactivity & Functionalization
The versatility of CAS 1250444-30-4 lies in its ability to serve as a "hub" for divergent synthesis.[1]
Functionalization Logic Map
Figure 2: Divergent synthesis pathways available from the 8-chloro-6-methyl core.[1]
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
This is the most common transformation for drug discovery.[1]
-
Conditions: The 8-chloro group is displaced by primary or secondary amines.[1]
-
Standard Protocol: Amine (1.2 eq), DIPEA (2.0 eq), in n-Butanol or DMSO at 80–120°C.[1]
-
Microwave: Highly efficient; often complete in 15–30 mins at 120°C.[1]
-
Application: This step installs the "hinge-binding" motif often required for kinase inhibition.[1]
Applications in Drug Discovery
The 1,7-naphthyridine scaffold acts as a bioisostere for quinoline and quinazoline, offering improved solubility and distinct hydrogen-bonding patterns.[1]
Target Classes
-
p38 MAP Kinase Inhibitors: The N1/N7 nitrogens can accept hydrogen bonds, mimicking the adenine ring of ATP. Substitution at C8 with an aryl-amine allows the molecule to extend into the hydrophobic pocket of the kinase.[1]
-
ATR Kinase Inhibitors: Recent patents suggest 1,7-naphthyridines (often with morpholine at C2 or C8) are effective ATR inhibitors, crucial for targeting DNA damage response in cancer cells.[1]
-
PDE4 Inhibitors: Used in inflammation (COPD, psoriasis).[1] The scaffold provides a rigid template to orient substituents for optimal receptor occupancy.[1]
Case Study: Designing a p38 Inhibitor
-
Step 1: Start with This compound .[1]
-
Step 2: Perform SNAr with a substituted aniline (e.g., 2-fluoro-4-amino-phenol) to install the hydrophobic tail.[1]
-
Step 3: Oxidize the C6-methyl to a carboxylic acid.[1]
-
Step 4: Amide coupling at C6 to fine-tune solubility and metabolic stability.[1]
Safety & Handling
-
Hazards:
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis of the C-Cl bond may occur over prolonged exposure to humidity).[1]
-
Disposal: Halogenated organic waste.[1]
References
-
Synthesis of 1,7-Naphthyridines: ChemicalBook. (2025).[1][2][3] "General procedure for the synthesis of 8-chloro-1,7-naphthyridine."
-
Kinase Inhibitor Applications: Google Patents. (2021).[1] "Method for synthesizing 1,7-naphthyridine derivative (WO2021120953A1)."[1]
-
ATR Kinase Inhibitors: European Patent Office. (2017).[1] "5-Substituted 2-(morpholin-4-yl)-1,7-naphthyridines (EP3402795B1)."[1]
-
Nucleophilic Substitution Dynamics: Deady, L. W., & Werden, D. M. (1986).[4] "Nucleophilic-Substitution Reactions in Benzo[c][1,8]naphthyridines." Australian Journal of Chemistry.[1][4][5] [1]
-
Commercial Availability & Properties: BLD Pharm. "this compound Product Data."[1]
Sources
Technical Guide: Synthesis of 8-Chloro-6-methyl-1,7-naphthyridine
The following guide details the synthesis of 8-Chloro-6-methyl-1,7-naphthyridine , a critical heterocyclic building block used in the development of kinase inhibitors (e.g., for PDE10A, SYK, or CDK targets) and GPCR modulators (e.g., SSTR4 agonists).
This guide prioritizes the N-oxide directed Conrad-Limpach cyclization pathway. This route is selected over the direct Skraup or Friedländer synthesis because the N-oxide moiety effectively directs cyclization to the C4 position of the pyridine ring, yielding the 1,7-naphthyridine core with high regioselectivity, whereas direct cyclization of 3-aminopyridine predominantly yields the 1,5-isomer.
Executive Summary & Strategic Analysis
Target Molecule: this compound (CAS: 1250444-30-4) Core Scaffold: 1,7-Naphthyridine (Pyrido[3,4-b]pyridine) Key Challenge: Controlling regioselectivity during the fusion of the second pyridine ring. Selected Pathway: N-Oxide Directed Conrad-Limpach Cyclization followed by Deoxygenative Chlorination.
Retrosynthetic Logic
The 1,7-naphthyridine system is constructed by fusing a second pyridine ring onto a pre-existing pyridine core.
-
Disconnection 1 (C-Cl): The C8-Chlorine is installed via nucleophilic displacement of a C8-Hydroxy (tautomeric with C8-Oxo) group using phosphoryl chloride (
). -
Disconnection 2 (Ring Fusion): The C8-Hydroxy-6-methyl-1,7-naphthyridine core is formed via thermal cyclization of an enamine derived from 3-aminopyridine-1-oxide and ethyl acetoacetate .
-
Regiocontrol: The N-oxide group at position 1 activates the C4 position and electronically disfavors cyclization at C2, thereby ensuring the formation of the 1,7-isomer rather than the 1,5-isomer.
Figure 1: Retrosynthetic analysis showing the strategic disconnection to the N-oxide precursor.
Detailed Synthesis Protocol
Phase 1: Preparation of 3-Aminopyridine-1-oxide
Rationale: The N-oxide is the directing group essential for 1,7-selectivity.
Reagents:
-
3-Aminopyridine (1.0 eq)
-
Hydrogen Peroxide (30% aq, 1.2 eq)
-
Acetic Acid (Solvent)[1]
Protocol:
-
Dissolve 3-aminopyridine (e.g., 50 g) in glacial acetic acid (200 mL).
-
Add hydrogen peroxide (30%, 1.2 eq) dropwise at room temperature.
-
Heat the mixture to 70–80°C for 8–12 hours. Monitor by TLC (10% MeOH/DCM) for consumption of starting material.
-
Concentrate the solution under reduced pressure to remove acetic acid/water.
-
Neutralize the residue with saturated
or concentrated to pH 8. -
Extract with chloroform or DCM (3x). Dry over
and concentrate. -
Recrystallize from acetone/ethanol if necessary.
-
Yield Expectation: 70–85%.
-
Checkpoint: Product should be a solid (mp ~185°C).
-
Phase 2: Condensation & Cyclization (Conrad-Limpach)
Rationale: Formation of the 6-methyl-8-hydroxy core. The use of ethyl acetoacetate under Conrad-Limpach conditions (kinetic control followed by thermal cyclization) places the methyl group at position 6 and the hydroxyl at position 8.
Reagents:
-
3-Aminopyridine-1-oxide (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
-Toluenesulfonic acid (
-TsOH) (0.05 eq, catalyst) -
Benzene or Toluene (for Dean-Stark)
-
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)
Protocol:
-
Enamine Formation:
-
In a flask equipped with a Dean-Stark trap, reflux 3-aminopyridine-1-oxide , ethyl acetoacetate , and catalytic
-TsOH in toluene. -
Continue reflux until the theoretical amount of water is collected (approx. 4–6 hours).
-
Concentrate the solvent to obtain the crude enamine (often an oil or low-melting solid).
-
-
Thermal Cyclization:
-
Heat Dowtherm A (10–20 volumes relative to enamine) to a rolling boil (~250°C ).
-
Critical Step: Add the crude enamine (dissolved in a minimum amount of hot Dowtherm or added portion-wise) rapidly to the boiling solvent. High dilution and rapid heating favor intramolecular cyclization over polymerization.
-
Maintain reflux for 15–30 minutes.
-
Cool the mixture to room temperature. The product, 6-methyl-1,7-naphthyridin-8-ol-1-oxide (or the tautomeric pyridone), often precipitates.
-
Dilute with hexanes or diethyl ether to maximize precipitation. Filter the solid and wash with hexanes to remove Dowtherm A.
-
Yield Expectation: 50–65%.[2]
-
Phase 3: Deoxygenative Chlorination
Rationale: Conversion of the 8-hydroxy group to 8-chloro and simultaneous removal of the N-oxide oxygen.
Reagents:
-
6-Methyl-1,7-naphthyridin-8-ol-1-oxide (1.0 eq)
-
Phosphoryl Chloride (
) (Excess, solvent/reagent) -
Phosphorus Pentachloride (
) (Optional, 0.5 eq to boost reactivity)
Protocol:
-
Place the dry cyclized intermediate in a round-bottom flask.
-
Add
(5–10 volumes). -
(Optional) Add
if the substrate is resistant to chlorination. -
Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution.
-
Monitor: Check by LC-MS for the mass of the chlorinated product (M+H = 179/181) and disappearance of the N-oxide peak.
-
Workup (Caution - Exothermic):
-
Concentrate
under reduced pressure. -
Pour the thick residue slowly onto crushed ice/water with vigorous stirring.
-
Neutralize carefully with
or solid to pH 8–9. -
Extract the aqueous layer with DCM or Ethyl Acetate (3x).
-
Wash organics with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (SiO2, Ethyl Acetate/Hexanes gradient).
Reaction Pathway Visualization
Figure 2: Step-by-step synthesis flow from 3-aminopyridine to the final chlorinated naphthyridine.
Key Parameters & Troubleshooting
| Parameter | Critical Specification | Troubleshooting |
| N-Oxidation | Conversion >95% | If incomplete, add more |
| Enamine Formation | Water Removal | Use fresh molecular sieves or efficient Dean-Stark. Incomplete condensation reduces yield in the cyclization step. |
| Cyclization Temp | >240°C | Temperature must be high enough to cross the activation energy barrier for aromatic substitution. If too low, polymerization occurs. |
| Chlorination | Anhydrous Conditions | Moisture hydrolyzes |
| Regioselectivity | 1,7 vs 1,5 Isomer | The N-oxide is crucial. Verify the intermediate by NMR (coupling constants of the pyridine ring protons differ between 1,5 and 1,7 systems). |
References
-
Murray, J. G.; Hauser, C. R. "Synthesis of 1,7-Naphthyridines from 3-Aminopyridine-1-oxide." Journal of Organic Chemistry, 1954 , 19, 2008. Link
-
Paudler, W. W.; Kress, T. J. "The Naphthyridines."[8] Advances in Heterocyclic Chemistry, 1970 , 11, 123-175. Link
-
Boehringer Ingelheim International GmbH. "Somatostatin receptor subtype 4 (SSTR4) agonists." U.S. Patent 9,371,282 B2, 2016 .[9] (Describes the use of this compound as a key intermediate). Link
-
Lowe, P. A. "Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds."[8] Comprehensive Heterocyclic Chemistry, 1984 , 2, 581-627.[8] Link
Sources
- 1. WO2012151640A1 - Methods for preparing naphthyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-8-chloro-6-methyl-1,7-naphthyridine | 1439441-55-0 [chemicalbook.com]
- 4. CN113248492B - æç¯å代ç嫿°®å å æç¯è¡çç©åå ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]
- 5. US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]
- 6. US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]
- 7. US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]
Technical Monograph: Physicochemical Profiling of 8-Chloro-6-methyl-1,7-naphthyridine
[1]
Executive Summary
8-Chloro-6-methyl-1,7-naphthyridine (CAS: 1250444-30-4) is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors and anti-infective agents.[1] As a halogenated derivative of the 1,7-naphthyridine scaffold (a diazanaphthalene isomer), it serves as a critical electrophile in medicinal chemistry. The chlorine atom at the C8 position is highly activated toward Nucleophilic Aromatic Substitution (
This guide provides a rigorous technical analysis of its physical properties, synthetic generation, and handling protocols, designed for researchers requiring high-purity intermediates for drug development.[1]
Structural & Physicochemical Analysis[1][2][3][4][5]
Molecular Identity
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 1250444-30-4 |
| Molecular Formula | |
| Molecular Weight | 178.62 g/mol |
| SMILES | Cc1nc(Cl)c2ncccc2c1 |
| InChI Key | (Predicted) FLBAYUMRQUHISI-UHFFFAOYSA-N (Analog based) |
Physical Properties Profile
The following data aggregates experimental observations from vendor Certificates of Analysis (CoA) and computational predictions based on the naphthyridine core.
| Parameter | Value / Range | Note |
| Physical State | Solid | Typically isolated as a yellow to off-white crystalline powder.[1] |
| Melting Point | 98°C – 105°C (Predicted) | Experimental values for the specific 6-methyl analog are sparse; the parent 8-chloro-1,7-naphthyridine melts at ~98-99°C. |
| Boiling Point | 307.9 ± 22.0 °C | Predicted at 760 Torr.[1][2] |
| Density | 1.349 ± 0.06 g/cm³ | Predicted.[3] |
| Solubility | DMSO, DCM, Methanol | High solubility in polar aprotic solvents; low solubility in water/neutral buffer. |
| pKa (Conj. Acid) | ~1.54 | The N1 nitrogen is weakly basic; the N7 nitrogen is electron-deficient due to the adjacent chloro group. |
| LogP | 2.1 – 2.5 | Moderate lipophilicity, suitable for CNS-penetrant drug scaffolds. |
Structural Topology
The molecule consists of a fused bicyclic system.[4] The 1,7-naphthyridine core places nitrogen atoms at positions 1 and 7.[1]
-
Ring A (Pyridine-like): Unsubstituted at positions 2, 3, and 4 (relative to N1).
-
Ring B (Pyridine-like): Contains the reactive Chlorine at C8 and a Methyl group at C6.
-
Electronic Character: The C8 position is electron-poor due to the inductive effect of the adjacent Nitrogen (N7) and the Chlorine atom, making it the primary site of reactivity.
Synthetic Methodology & Purification
The synthesis of this compound typically proceeds via the chlorination of the corresponding lactam intermediate.[1] This protocol ensures high conversion and purity.
Synthesis Workflow (Chlorination)
Reaction: Deoxychlorination of 6-methyl-1,7-naphthyridin-8(7H)-one.[1]
Reagents: Phosphorus Oxychloride (
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 6-methyl-1,7-naphthyridin-8(7H)-one (1.0 equiv).
-
Solvent/Reagent: Add neat
(5–10 equiv). The excess serves as both solvent and reagent. Optional: Add 1-2 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1] -
Reaction: Heat the mixture to reflux (105°C) under an inert atmosphere (
or Ar) for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material ( ) and appearance of the product ( ). -
Quench (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Neutralization: Adjust pH to ~8–9 using saturated
or . -
Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Visualization of Synthesis Logic
Figure 1: Deoxychlorination pathway converting the stable lactam to the reactive chloro-heterocycle.[1]
Reactivity & Applications
The utility of this compound lies in its predictable reactivity profile.[1] It is a "privileged scaffold" for
Nucleophilic Aromatic Substitution ( )
The C8-Chlorine is highly labile because the intermediate Meisenheimer complex is stabilized by the N7 nitrogen.[1]
-
Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.
-
Conditions: Typically requires a base (
, ) in a polar solvent (DMF, DMSO, NMP) at elevated temperatures (60–100°C). -
Mechanism: Addition-Elimination.[1]
Visualization of Reactivity
Figure 2: Divergent synthetic utility showing displacement (SnAr) and cross-coupling pathways.[1]
Analytical Characterization
To validate the identity of this compound, the following spectral features should be observed.
Proton NMR ( NMR) Prediction
Solvent:
- ~2.70 ppm (3H, s): Methyl group at C6. It is deshielded relative to toluene due to the electron-deficient ring.[1]
-
~7.5 – 9.1 ppm (Aromatic Region):
-
H5 (Singlet): Expected around 8.0–8.5 ppm.[5] The proton is isolated between the methyl group and the ring junction.
-
H2, H3, H4 (Ring A): Typical pyridine coupling pattern.
-
H2 (adj to N1): Doublet of doublets, most deshielded (~9.0 ppm).
-
H4: Doublet of doublets (~8.2 ppm).
-
H3: Doublet of doublets (~7.6 ppm).
-
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion (
): 179.02 (for ) and 181.02 (for ).[1] -
Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a mono-chlorinated compound.
Handling & Safety (E-E-A-T)
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but the compound can degrade upon prolonged exposure to moisture and light.
-
Hazards: Irritant to eyes, respiratory system, and skin.[6]
-
Stability: Stable in organic solvents for >24 hours. In acidic aqueous media, slow hydrolysis to the lactam may occur.
References
Sources
- 1. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]
- 2. 7H-1,7-NAPHTHYRIDIN-8-ONE CAS#: 67967-11-7 [m.chemicalbook.com]
- 3. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]
- 4. Buy 8-Chloro-1,7-naphthyridine-3-carbaldehyde [smolecule.com]
- 5. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]
- 6. Methyl 8-chloro-1,7-naphthyridine-3-carboxylate | C10H7ClN2O2 | CID 130046666 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR Analysis of 8-Chloro-6-methyl-1,7-naphthyridine: A Technical Guide
Executive Summary
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, antimalarials, and antiviral agents.[1] The derivative 8-Chloro-6-methyl-1,7-naphthyridine represents a critical intermediate; the C8-chloro position allows for nucleophilic aromatic substitution (
This guide provides a rigorous framework for the structural validation of this compound using Carbon-13 Nuclear Magnetic Resonance (
Part 1: Structural Context & Theoretical Framework[1]
The Naphthyridine Numbering System
Correct assignment begins with IUPAC numbering. For 1,7-naphthyridine, the nitrogen atoms are at positions 1 and 7.[1]
-
Ring A (Pyridine-like): Contains N1.[1]
-
Ring B (Pyridine-like): Contains N7.[1]
-
Substituents: Chlorine at C8 (adjacent to N1 and N7); Methyl at C6 (adjacent to N7).[1]
Electronic Environment & Chemical Shift Logic
The chemical shifts in this molecule are governed by three competing factors:
-
The Nitrogen Effect: Carbons
to nitrogen (C2, C8, C6, C8a) are significantly deshielded (typically 145–160 ppm).[1] -
The Chlorine Effect (C8): Chlorine is electronegative (inductive withdrawal) but also donates electron density through resonance.[1] In heteroaromatic rings, C-Cl carbons often appear upfield relative to C-H carbons at the same position due to the "Heavy Atom Effect" and shielding anisotropy, typically resonating between 135–155 ppm depending on the heterocycle.
-
The Methyl Effect (C6): The methyl group exerts an
-deshielding effect on the ipso carbon (C6) and a -shielding effect on the ortho carbon (C5).[1]
Part 2: Experimental Methodology
To ensure detection of all 9 carbon signals (4 quaternary, 4 methine, 1 methyl), the following protocol is recommended.
Sample Preparation[2]
-
Solvent:
(77.16 ppm reference) is standard.[1] -
Solubility Note: Naphthyridines can stack.[1] If solubility is poor or peaks are broad, switch to
(39.52 ppm reference).[1] -
Concentration: ~20–30 mg in 0.6 mL solvent is ideal for overnight
C acquisition.[1]
Acquisition Parameters (Critical for Quaternary Carbons)
The C8-Cl and bridgehead carbons have long spin-lattice relaxation times (
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard 1D Carbon with NOE enhancement.[1] |
| Relaxation Delay ( | 2.0 – 5.0 seconds | Allows relaxation of quaternary carbons (C8, C6, C4a, C8a).[1] |
| Scans (NS) | > 1024 | Required for adequate S/N ratio on quaternary peaks. |
| Spectral Width | 240 ppm | Ensures capture of downfield C=N signals (~160 ppm).[1] |
| Relaxation Agent | Optional: Add if quaternary signals are missing. Reduces |
Part 3: Spectral Assignment Strategy
Assignment Logic Flowchart
The following diagram illustrates the logical pathway to assign the specific carbons of this compound.
Caption: Logical workflow for distinguishing aliphatic methyl groups from aromatic quaternary and methine carbons.
Part 4: Data Analysis & Reference Values
Below is the Predicted & Reference Assignment Table . Note that exact values shift slightly depending on concentration and solvent (
Chemical Shift Table (Reference Solvent: )
| Carbon Position | Type | Predicted Shift ( | Assignment Logic |
| C6-Me | 24.5 – 26.0 | Only aliphatic peak.[1] Confirmed by DEPT (Up/Positive). | |
| C3 | 122.0 – 124.0 | ||
| C4a | 126.0 – 129.0 | Bridgehead.[1] Shielded relative to C8a due to distance from N. | |
| C5 | 128.0 – 130.0 | ||
| C4 | 134.0 – 136.0 | ||
| C8a | 143.0 – 146.0 | Bridgehead | |
| C2 | 152.0 – 154.0 | ||
| C8 | 150.0 – 155.0 | Critical Diagnostic. Attached to Cl and | |
| C6 | 160.0 – 164.0 |
Validation via 2D NMR
To confirm the table above, the following correlations must be observed:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Methyl protons (~2.6 ppm) should show a strong 2-bond correlation to C6 (~162 ppm) and a 3-bond correlation to C5 (~129 ppm).[1]
-
H2 proton should correlate to C8a and C4 .
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Will confirm that C8, C6, C4a, and C8a have no attached protons.
-
Part 5: Troubleshooting & Optimization
Missing Signals?
If you count only 7 or 8 peaks instead of 9:
-
The C8-Cl is likely missing. It is quaternary, attached to a quadrupolar nucleus (
), and has a long relaxation time.[1]-
Solution: Increase
to 5 seconds.
-
-
Broadening: Naphthyridines can aggregate.[1]
-
Solution: Run the experiment at 40°C or switch to
.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for acquiring high-fidelity 13C NMR data.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS): Naphthyridine Derivatives. Retrieved from [Link][1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
-
PubChem. (2024).[1] 8-chloro-1,7-naphthyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Claridge, T. D. W. (2016).[1][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative Text on Pulse Sequences).
Sources
Initial Investigation of 1,7-Naphthyridine Derivatives: Synthetic Pathways and Kinase Inhibition Potential
[1][2][3][4]
Executive Summary
While the 1,8-naphthyridine scaffold (e.g., nalidixic acid) has historically dominated the antibacterial landscape, the 1,7-naphthyridine isomer represents a distinct, under-explored pharmacophore with "privileged scaffold" status in oncology and inflammation.[1] Unlike its 1,8-counterpart, the 1,7-isomer exhibits unique electronic properties that make it an ideal template for designing Type II kinase inhibitors and disruptors of lipid signaling pathways.[1]
This guide provides a technical roadmap for the initial investigation of 1,7-naphthyridine derivatives, focusing on their emerging role as potent inhibitors of Tpl2 (Tumor Progression Loci-2) and PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha) .[1] We detail the divergent synthetic strategies required to access this core and provide validated protocols for establishing structure-activity relationships (SAR).
Chemical Synthesis Strategies
Accessing the 1,7-naphthyridine core requires overcoming the specific regioselectivity challenges posed by the pyridine-pyridine fusion. Two primary strategies are dominant: the Friedländer-type Cyclization (for high-throughput library generation) and the Dihydrazino Oxidation Route (for core scaffold generation).[1]
Strategy A: The Modified Friedländer Cyclization (MedChem Route)
This route is preferred for drug discovery as it allows for the late-stage introduction of diversity at the C3 and C4 positions, critical for kinase hinge binding.[1]
-
Precursors: 2-amino-3-formylpyridine (or equivalent active esters) and active methylene compounds (e.g., cyanoacetophenones).[1]
-
Mechanism: Base-catalyzed condensation followed by cyclodehydration.[1]
-
Key Intermediate: 3-cyano-1,7-naphthyridin-4-ol (tautomerizes to the 4-oxo form), which can be chlorinated to install a leaving group for nucleophilic aromatic substitution (
).[1]
Strategy B: The 2-Cyano-3-pyridylacetonitrile Route (Scaffold Route)
Ideal for generating the unsubstituted parent ring or simple derivatives.[1]
-
Step 1: Cyclization of 2-cyano-3-pyridylacetonitrile with HBr to yield 6-amino-8-bromo-1,7-naphthyridine.[1][2]
-
Step 2: Hydrazinolysis to form 6,8-dihydrazino-1,7-naphthyridine.[1][2]
-
Step 3: Oxidative removal of hydrazines (using
) to yield the aromatic 1,7-naphthyridine core.[1]
Visualization: Retrosynthetic Analysis
The following diagram illustrates the disconnection approaches for the 1,7-naphthyridine scaffold.
Figure 1: Retrosynthetic pathways for 1,7-naphthyridine access. Route A is preferred for functionalized kinase inhibitors; Route B is for core scaffold synthesis.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The 1,7-naphthyridine scaffold has shown exceptional promise in targeting lipid kinases and inflammatory mediators.[1] The SAR is driven by the specific nitrogen placement, which offers distinct H-bond acceptor capabilities compared to quinolines or 1,8-naphthyridines.[1]
Case Study: PIP4K2A Inhibition (BAY-091 Analogues)
Research into PIP4K2A (a lipid kinase involved in tumor metabolism) has identified 1,7-naphthyridines as potent inhibitors.[1] The binding mode is characterized by a "lock-and-key" fit in the ATP binding pocket.
| Structural Feature | Interaction Partner (PIP4K2A) | Mechanistic Effect |
| N-7 Nitrogen | Val199 (Hinge Region) | Critical H-bond acceptor; mimics the adenine ring of ATP. |
| C-8 Position | Solvent Channel | Tolerates small hydrophobic groups; large groups clash with the gatekeeper. |
| Terminal Ring | Phe200 | |
| C-4 Substituent | Hydrophobic Subpocket | An ethoxybiphenyl or similar lipophilic moiety here drastically increases potency ( |
Case Study: Tpl2 Kinase Inhibition
For Tpl2 (Cot) kinase, utilized in rheumatoid arthritis models, the 3-cyano-4-amino-1,7-naphthyridine motif is essential.[1]
-
Selectivity: The 1,7-isomer provides >100-fold selectivity over EGFR and p38 MAPK, a significant advantage over quinoline-based inhibitors.
-
Key Substitution: A 4-cycloheptylamino group combined with a 6-(pyridin-3-ylmethyl)amino tail maximizes cellular potency.[1]
Visualization: SAR Map
Figure 2: Pharmacophore map highlighting critical interaction points for kinase inhibition on the 1,7-naphthyridine scaffold.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-cyano-1,7-naphthyridine Intermediate
This protocol is adapted for the generation of kinase inhibitor libraries (e.g., Tpl2 inhibitors).[1]
Reagents: 2-Amino-3-pyridinecarboxylic acid, Cyanoacetophenone,
-
Activation: Convert 2-amino-3-pyridinecarboxylic acid (10 mmol) to its ethyl ester using standard esterification (
, EtOH, reflux 4h). -
Condensation: To a suspension of NaH (60% dispersion, 22 mmol) in anhydrous DMF (15 mL) at 0°C, add cyanoacetophenone (11 mmol). Stir for 30 min.
-
Cyclization: Add the pyridine ester (10 mmol) dropwise. Heat the mixture to 100°C for 4 hours. The solution will darken.
-
Workup: Pour onto crushed ice/1N HCl. The precipitate is 4-hydroxy-3-cyano-1,7-naphthyridine .[1] Filter and dry.
-
Chlorination: Suspend the solid in
(10 eq). Reflux for 2 hours until the solid dissolves. Evaporate excessngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
Neutralization: Carefully quench residue with ice water and neutralize with
to pH 8. Extract with DCM.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Result: Yields 4-chloro-3-cyano-1,7-naphthyridine (Yellow solid, approx. 60-70% yield), ready for amine displacement.
Protocol 2: In Vitro PIP4K2A Inhibition Assay
Self-validating system using ADP-Glo detection.
Principle: Measures the conversion of PI5P to PI(4,5)P2 by quantifying ADP production.
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM
, 1 mM DTT, 0.01% Triton X-100.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Enzyme Mix: Dilute recombinant human PIP4K2A to 2 nM in assay buffer.
-
Substrate Mix: Prepare Lipid Substrate (PI5P, 20
M) and ATP (10 M) vesicles. -
Reaction:
-
Add 2
L of test compound (in DMSO) to 384-well plate. -
Add 4
L Enzyme Mix. Incubate 15 min at RT. -
Add 4
L Substrate Mix to initiate.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Incubate for 60 min at RT.
-
-
Detection: Add 10
L ADP-Glo Reagent (Promega).[1] Incubate 40 min. Add 20 L Kinase Detection Reagent. Incubate 30 min. -
Readout: Measure luminescence. Calculate
using a 4-parameter logistic fit.-
Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., BAY-091) should give
nM.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Future Outlook
The 1,7-naphthyridine scaffold is currently transitioning from a "chemical curiosity" to a validated clinical template.[1]
-
Selectivity Profiles: Unlike promiscuous quinolines, the 1,7-nitrogen placement offers high selectivity for Tpl2 and lipid kinases , reducing off-target toxicity in chronic inflammatory treatments.[1]
-
Undruggable Targets: Recent data suggests 1,7-naphthyridine alkaloids (e.g., Bisleuconothine A) can modulate WNT signaling and induce autophagy, opening doors for "undruggable" cancer targets.
-
Next Steps: Researchers should focus on C-8 functionalization to exploit the solvent channel for improved solubility and pharmacokinetic properties.
References
-
Structure-Based Design of PIP4K2A Inhibitors Title: Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Source: Journal of Medicinal Chemistry (2021).[3] URL:[Link][1][3]
-
Tpl2 Kinase Inhibition Title: Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles.[4][5] Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1] URL:[Link]
-
General Synthesis of Naphthyridines Title: Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines.[2] Source: International Journal of Chemical and Physical Sciences.[2] URL:[Link] (Referenced via snippet context for "Srivastava" method).[1]
-
Biological Activity Review Title: Biological Activity of Naturally Derived Naphthyridines (Bisleuconothine A). Source: Molecules (MDPI) / PMC. URL:[Link]
-
QSAR Studies on 1,7-Naphthyridines Title: Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.[6][7][8] Source: RSC Advances. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijcps.org [ijcps.org]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
theoretical properties of substituted naphthyridines
Title: Theoretical & Physicochemical Architecture of Substituted Naphthyridines: A Strategic Guide for Drug Design
Part 1: Executive Summary & Core Directive
The Naphthyridine Scaffold in Modern Medicinal Chemistry Naphthyridines (diazanaphthalenes) represent a class of "privileged scaffolds" in drug discovery, offering a versatile electronic template for bioisosteric replacement of quinolines, isoquinolines, and purines. Their utility stems not just from their structural rigidity, but from their tunable electronic properties—specifically the ability to modulate hydrogen bond acceptor/donor capability and π-stacking interactions through specific isomer selection (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine).
This guide deconstructs the , moving beyond basic synthesis to the quantum mechanical and physicochemical drivers of their reactivity and biological efficacy. It is designed for medicinal chemists requiring a rationale for scaffold hopping and substituent optimization.
Part 2: Theoretical Stability & Electronic Structure
The Isomeric Stability Landscape
While six isomers exist, they are not thermodynamically or synthetically equal. Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveal a stability ordering governed largely by lone-pair repulsion between the two nitrogen atoms.
-
Thermodynamic Stability: Isomers with nitrogen atoms in different rings and maximizing separation (e.g., 1,5- and 1,6-naphthyridine) generally exhibit higher thermodynamic stability in the gas phase compared to those with adjacent lone pairs (e.g., 1,8-naphthyridine), due to minimized Coulombic repulsion.
-
The "1,8-Paradox": Despite being less thermodynamically stable than the 1,5-isomer, the 1,8-naphthyridine scaffold is the most prevalent in drug design. This is driven by its ability to form bidentate coordination complexes (mimicking metal-binding sites) and its specific dipole alignment that favors binding in polar enzyme pockets (e.g., DNA gyrase).
Frontier Molecular Orbitals (FMO) & Reactivity
The reactivity of substituted naphthyridines is predicted by the energy gap (
-
HOMO Location: Typically localized on the nitrogen atoms and the carbon framework of the heterocyclic rings, acting as the site for electrophilic attack.
-
LUMO Location: often delocalized over the pyridyl rings, serving as the site for nucleophilic attack (e.g., by hydride or thiol groups).
-
Chemical Hardness (
): Substituted naphthyridines generally behave as "soft" bases, facilitating interaction with soft electrophiles (like transition metals in metalloenzymes) or large biomolecular targets.
Table 1: Comparative Electronic Properties of Key Naphthyridine Isomers (Theoretical Approximations)
| Isomer | Symmetry | Dipole Moment (Debye)* | Key Reactivity Feature | Primary Drug Application |
| 1,5-Naphthyridine | 0.0 | High stability; Non-polar | Intercalating agents | |
| 1,6-Naphthyridine | ~2.0 | Mixed basicity | Antifungal agents | |
| 1,8-Naphthyridine | ~4.0 | High polarity; Metal chelation | Antibacterial (Nalidixic acid), Anticancer | |
| 2,7-Naphthyridine | 0.0 | Symmetric H-bond acceptor | Antiviral (HCV) |
Values are approximate based on gas-phase DFT calculations (B3LYP/6-31G).
Part 3: Reactivity Indices & Substitution Effects
To rationally design derivatives, we employ Global Reactivity Indices derived from Koopmans' theorem.
Global Electrophilicity Index ( )
-
Definition: Measures the energy stabilization when the system acquires electron density.[1]
-
Application: Naphthyridines with Electron-Withdrawing Groups (EWGs) like
, , or at the C3/C6 positions significantly increase , making the ring susceptible to nucleophilic aromatic substitution ( )—a key strategy for introducing diverse side chains.
Nucleophilicity ( ) & Protonation
-
Basic Centers: The nitrogen atoms are the primary basic centers. In 1,8-naphthyridine, the proximity of the lone pairs creates a "proton sponge" effect, though less pronounced than in 1,8-bis(dimethylamino)naphthalene.
-
pKa Modulation:
-
Unsubstituted 1,8-naphthyridine pKa
3.4. -
Electron-Donating Groups (EDGs):
, at C2/C7 increase electron density on the ring nitrogens, raising pKa (enhancing solubility and lysosomal trapping). -
EWGs: Drastically lower pKa, useful for improving membrane permeability of the neutral species.
-
Part 4: Tautomerism & Bioisosterism
A critical theoretical property of hydroxy-substituted naphthyridines (e.g., 4-hydroxy-1,8-naphthyridine) is lactam-lactim tautomerism .
-
Theoretical Prediction: DFT studies (M06-2X functional) consistently show that the oxo (lactam) tautomer is energetically favored over the hydroxy (lactim) form in polar media (water/plasma).
-
Drug Design Consequence: When designing inhibitors mimicking purines (e.g., kinase inhibitors), the scaffold must be modeled in the oxo form to accurately predict hydrogen bonding networks with the protein backbone (e.g., hinge region of kinases).
Part 5: Visualization of Theoretical Workflows
Computational-to-Synthetic Logic Flow
The following diagram illustrates the decision matrix for selecting a naphthyridine isomer based on theoretical descriptors.
Caption: Decision tree for naphthyridine scaffold selection, linking theoretical requirements (chelation vs. stacking) to synthetic execution.
Part 6: Experimental Validation Protocols
To validate theoretical predictions, the following protocols are standard.
Protocol: Determination of pKa via Spectrophotometric Titration
Theoretical Basis: Validates the calculated proton affinity and basicity of the ring nitrogens.
-
Preparation: Dissolve
M of the naphthyridine derivative in a mixed solvent system (e.g., Methanol:Water 1:1) to ensure solubility. -
Titration: Adjust pH from 2.0 to 12.0 using 0.1 M HCl and 0.1 M NaOH.
-
Measurement: Record UV-Vis spectra (200–500 nm) at 0.2 pH intervals.
-
Analysis: Plot Absorbance vs. pH at
. The inflection point of the sigmoidal curve corresponds to the pKa.-
Note: A bathochromic shift (red shift) upon protonation typically indicates
transition stabilization.
-
Protocol: Synthesis of 1,8-Naphthyridine-3-Carboxylates (Friedländer Approach)
Theoretical Basis: Exploits the high electrophilicity of the aldehyde carbonyl in 2-aminonicotinaldehyde.
-
Reactants: Combine 2-aminonicotinaldehyde (1.0 eq) with an active methylene compound (e.g., ethyl acetoacetate, 1.1 eq).
-
Catalysis: Add 10 mol% L-proline or piperidine (base catalyst).
-
Conditions: Reflux in ethanol for 4–6 hours.
-
Work-up: Cool to RT. The product typically precipitates. Filter and recrystallize from EtOH/DMF.
-
Validation: Confirm structure via
-NMR. Key diagnostic: Disappearance of aldehyde proton ( ppm) and appearance of C4-H singlet ( ppm).
Part 7: References
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Source: RSC Advances, 2024. URL:[Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. Source: Molecules (MDPI), 2024. URL:[Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Source: Future Medicinal Chemistry, 2021. URL:[Link]
-
Theoretical investigation of tautomerism in N-hydroxy amidines (Relevant to Naphthyridinones). Source: PMC (NIH), 2013. URL:[Link]
-
Polynuclear Silver(I)–Quinoxaline Complex (Structural Isomer Comparison). Source: MDPI, 2024. URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols: 8-Chloro-6-methyl-1,7-naphthyridine as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure, combined with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with biological targets, making it a sought-after scaffold for the development of novel therapeutics. Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic introduction of various substituents onto the naphthyridine ring system is a key aspect of lead optimization, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This guide focuses on the synthetic utility of a particularly valuable, yet underexplored, building block: 8-Chloro-6-methyl-1,7-naphthyridine . The presence of a chloro substituent at the 8-position provides a reactive handle for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups, thereby enabling rapid access to diverse libraries of novel 1,7-naphthyridine derivatives for biological screening. The methyl group at the 6-position can also influence the molecule's electronic properties and steric profile, potentially leading to improved target engagement and metabolic stability.
These application notes will provide a comprehensive overview of the synthesis of this compound and detail its potential applications as a synthetic intermediate, complete with generalized protocols and mechanistic insights to empower researchers in their drug development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1250444-30-4[1][3] |
| Molecular Formula | C₉H₇ClN₂[1][3] |
| Molecular Weight | 178.62 g/mol [1][3] |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Storage | Store at 0-8 °C under an inert atmosphere[1] |
Synthesis of this compound: A Proposed Pathway
While a direct, step-by-step synthesis of this compound is not extensively documented in peer-reviewed literature, a highly plausible and chemically sound synthetic route can be devised based on established methodologies for the synthesis of substituted naphthyridines. The proposed pathway involves two key stages: the construction of the 6-methyl-1,7-naphthyridin-8(7H)-one core, followed by its chlorination.
Part 1: Synthesis of the Precursor, 6-Methyl-1,7-naphthyridin-8(7H)-one
The synthesis of the 6-methyl-1,7-naphthyridin-8(7H)-one precursor can be achieved through a condensation and cyclization sequence. A general method for the synthesis of 8-hydroxy-6-substituted-1,7-naphthyridines has been described, which involves the acylation of a dianion derived from a tert-butylamide, followed by cyclization of the resulting intermediate ketone with ammonium acetate.[4] This approach provides a reliable strategy for accessing the desired naphthyridinone core. Commercial availability of 6-Methyl-1,7-naphthyridin-8(7H)-one from specialized chemical suppliers offers a more direct route for researchers.[5]
Part 2: Chlorination of 6-Methyl-1,7-naphthyridin-8(7H)-one
The conversion of the 6-methyl-1,7-naphthyridin-8(7H)-one to its corresponding 8-chloro derivative is a standard transformation in heterocyclic chemistry. The tautomeric equilibrium of the naphthyridinone favors the lactam form, which can be readily converted to the 8-chloro-1,7-naphthyridine via treatment with a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose.
dot
Sources
Application Note: Scaffold Optimization & Functionalization of 8-Chloro-6-methyl-1,7-naphthyridine
Executive Summary
The 1,7-naphthyridine scaffold represents a distinct "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines, isoquinolines, and quinazolines. Its inclusion in drug discovery programs is often driven by the need to improve aqueous solubility (via the additional nitrogen atom) and to alter metabolic stability profiles.
This Application Note focuses on 8-Chloro-6-methyl-1,7-naphthyridine , a high-value building block. The compound features two orthogonal handles for diversification:
-
Electrophilic "Warhead" (C8-Cl): Highly reactive toward Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings. -
Metabolic/Synthetic Anchor (C6-Me): Serves as a steric block or a precursor for lateral oxidation to aldehydes or carboxylic acids.
This guide provides validated protocols for functionalizing this scaffold to accelerate Structure-Activity Relationship (SAR) campaigns, particularly for kinase and phosphodiesterase (PDE) inhibitor programs.
Chemical Reactivity Profile
Understanding the electronic distribution of the 1,7-naphthyridine ring is critical for regioselective functionalization.
-
Position 8 (Alpha to N7): The chlorine atom at C8 is activated by the adjacent nitrogen (N7). The electron-withdrawing nature of the fused ring system makes this position highly susceptible to nucleophilic attack.
-
Position 6 (Alpha to N7): The methyl group at C6 is "acidic" enough for radical halogenation or lateral lithiation, though less reactive than the C8-Cl bond.
-
Nitrogen Lone Pairs: The N1 and N7 nitrogens can act as Lewis bases, potentially poisoning palladium catalysts. High-activity catalyst systems (e.g., Buchwald precatalysts) are recommended.
Visualization: Reactivity Logic
The following diagram outlines the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent synthetic pathways. Green/Yellow arrows indicate primary medicinal chemistry workflows.
Validated Experimental Protocols
Protocol A: Library Generation via Displacement
Application: Rapid synthesis of amine libraries (e.g., for kinase hinge-binding regions). Mechanism: The electron-deficient C8 position undergoes addition-elimination with primary and secondary amines.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Diverse Amine (
) (1.2 – 1.5 equiv) -
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO.
Step-by-Step Methodology:
-
Preparation: Dissolve the chloronaphthyridine (0.2 mmol) in NMP (1.0 mL) in a microwave-compatible vial or a sealed pressure tube.
-
Addition: Add DIPEA followed by the amine.
-
Note: If using amine hydrochloride salts, increase DIPEA to 3.5 equiv.
-
-
Reaction:
-
Thermal: Heat to 100–120°C for 4–16 hours.
-
Microwave: Irradiate at 140°C for 20–40 minutes (High Absorption setting).
-
-
Monitoring: Monitor by LC-MS. The product typically ionizes well (
). Watch for the disappearance of the characteristic Cl isotope pattern (3:1 ratio). -
Workup:
-
Dilute with EtOAc (10 mL).
-
Wash with water (
mL) to remove NMP. -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Troubleshooting:
-
Low Yield: If the amine is sterically hindered, add CsF (1.0 equiv) to assist the leaving group departure or switch to Buchwald-Hartwig conditions (Protocol B).
Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling
Application: Installing aryl/heteroaryl groups at C8 to probe hydrophobic pockets.
Materials:
-
Catalyst:
(5 mol%) or XPhos Pd G3 (for difficult substrates). -
Boronic Acid/Ester:
(1.5 equiv). -
Base:
(2M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.
-
Assembly: In a reaction vial, combine the chloronaphthyridine (0.2 mmol), boronic acid (0.3 mmol), and Pd catalyst.
-
Activation: Add the solvent (2 mL) and aqueous base (0.3 mL). Seal the vial under nitrogen.
-
Reaction: Heat to 90°C for 2–6 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water.
-
Purification: Standard flash chromatography.
Scaffold Utility Data & Comparison
The 1,7-naphthyridine scaffold offers specific physicochemical advantages over the more common quinoline scaffold.
| Property | This compound | 4-Chloroquinoline (Analog) | Impact on Drug Design |
| LogP (Calc) | ~2.1 | ~2.5 | Lower LogP improves lipophilic efficiency (LipE). |
| H-Bond Acceptors | 2 (N1, N7) | 1 (N1) | Additional vector for water-mediated bridging. |
| pKa (Conj. Acid) | ~3.5 (N1/N7 avg) | ~4.9 | Less basic; reduced risk of hERG channel blocking. |
| Solubility | Moderate | Low | Improved aqueous solubility facilitates formulation. |
Medicinal Chemistry Case Study: PDE4 Inhibition
The 1,7-naphthyridine scaffold has been successfully employed in the design of Phosphodiesterase 4 (PDE4) inhibitors, which are targets for inflammatory diseases like COPD and psoriasis.
Workflow Logic:
-
Starting Material: this compound.[1]
-
Step 1 (
): Displacement of the 8-Cl with a substituted benzylamine or aniline to mimic the adenine ring of cAMP (the natural substrate of PDE4). -
Step 2 (Oxidation): Oxidation of the 6-methyl group to an aldehyde using Selenium Dioxide (
) in dioxane. -
Step 3 (Extension): Wittig olefination or reductive amination on the aldehyde to extend the scaffold into the solvent-exposed region of the enzyme.
Figure 2: Synthetic route for converting the building block into a functionalized PDE4 inhibitor core.
Safety & Handling
-
Sensitization: Naphthyridines, like many nitrogen heterocycles, can be skin sensitizers. Always handle in a fume hood with nitrile gloves.
-
Reactivity: The 8-chloro derivative is an alkylating agent (mild). Avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or N-oxidation.
References
-
Scaffold Reactivity: Deady, L. W., & Werden, D. M. (1986).[2] Nucleophilic substitution reactions in benzo[c][1,8]naphthyridines. Australian Journal of Chemistry, 39(4), 667-675.[2][3] Link(Note: Describes homologous reactivity patterns relevant to the naphthyridine class).
- Medicinal Application (PDE4): Ochiai, H., et al. (2012). Phosphodiesterase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for naphthyridine utility in PDE inhibition).
- Synthesis & Properties: Litvinov, V. P. (2004). Chemistry and biological activity of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637. (Provides foundational chemistry for the isomeric naphthyridines).
-
Commercial Data: this compound (CAS 1250444-30-4) Product Specification. AChemBlock. Link
- General Review: Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer. (See sections on aza-analogs/naphthyridines).
Sources
Application Note: Strategic Utilization of 8-Chloro-6-methyl-1,7-naphthyridine in Kinase Inhibitor Design
This Application Note is written for medicinal chemists and drug discovery scientists. It details the strategic development of kinase inhibitors utilizing 8-Chloro-6-methyl-1,7-naphthyridine as a privileged scaffold.
Introduction: The Privileged Scaffold Status
The 1,7-naphthyridine ring system has emerged as a critical bioisostere for quinoline and isoquinoline scaffolds in modern kinase inhibitor discovery. Its inclusion in development programs for targets such as PIP4K2A (e.g., BAY-091), c-Met , and VEGFR-2 is driven by two distinct physicochemical advantages:
-
Superior Solubility: The additional nitrogen atom (N7) lowers logP and enhances aqueous solubility compared to the corresponding quinoline analogues, improving oral bioavailability.
-
Unique H-Bonding Vectors: The N7 nitrogen provides an essential hydrogen bond acceptor motif that often interacts with water networks or specific residues (e.g., Lysine catalytic pairs) within the ATP-binding pocket.
The specific precursor, This compound , represents a "locked" core where the 8-chloro position serves as a highly reactive electrophile for installing hinge-binding motifs, while the 6-methyl group acts as a hydrophobic anchor, often probing the gatekeeper region or solvent-exposed hydrophobic clefts.
Chemical Synthesis Strategy
The primary synthetic utility of this compound lies in the lability of the C8-chlorine atom. Positioned alpha to the N7 nitrogen, this center is highly activated toward Nucleophilic Aromatic Substitution (SNAr), allowing for rapid library generation without the obligatory need for transition metal catalysis, although Palladium-catalyzed Buchwald-Hartwig couplings are preferred for electron-poor nucleophiles.
Mechanism of Action (Synthetic)[1][2][3]
-
SNAr Pathway: The N7 nitrogen stabilizes the Meisenheimer complex formed upon nucleophilic attack at C8.
-
Pd-Catalyzed Pathway: Essential when coupling sterically hindered anilines or when the nucleophile lacks sufficient basicity to drive SNAr.
Visualization: Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways from the parent scaffold.
Caption: Divergent synthesis of kinase inhibitors from the 8-chloro precursor via SNAr or Pd-catalyzed cross-coupling.
Detailed Experimental Protocols
Protocol A: C8-Functionalization via Buchwald-Hartwig Coupling
Purpose: To install aromatic amine "tails" that interact with the kinase hinge region. This method is robust for electron-deficient anilines common in Type I/II inhibitors.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Substituted Aniline (1.2 equiv)
-
Catalyst: Pd2(dba)3 (0.05 equiv)
-
Ligand: Xantphos (0.10 equiv) or BrettPhos (for difficult substrates)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon stream, charge a microwave vial with the 8-chloro substrate, aniline, Cs2CO3, Pd2(dba)3, and Xantphos.
-
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Seal the vial with a crimp cap containing a PTFE septum.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Reaction: Heat the reaction mixture to 100°C for 12 hours.
-
Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for rapid screening.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.
-
Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO2), typically eluting with a gradient of DCM:MeOH (0-10%).
-
Validation: Verify structure via 1H-NMR and LC-MS (Expect M+H peak).
Protocol B: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Purpose: To quantify the IC50 of the synthesized 1,7-naphthyridine derivatives against a target kinase (e.g., c-Met or PI3K).
Reagents:
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1 or lipid substrate (depending on kinase).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (starting at 10 µM).
-
Enzyme Reaction:
-
Add 2 µL of kinase enzyme (optimized concentration, e.g., 1-5 nM) to a 384-well white plate.
-
Add 1 µL of inhibitor (or DMSO control). Incubate for 10 minutes at RT.
-
Initiate reaction by adding 2 µL of ATP/Substrate mix.
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output). Incubate for 30 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a 4-parameter logistic model to determine IC50.
Data Analysis & SAR Logic
When analyzing the Structure-Activity Relationship (SAR) of 8-substituted-1,7-naphthyridines, the following trends are historically observed in kinase targets:
Table 1: Representative SAR Trends for 1,7-Naphthyridine Derivatives
| Modification Site | Substituent Type | Effect on Potency/Selectivity | Mechanistic Rationale |
| C8 (Reaction Site) | Anilines (3-substituted) | High Potency | Forms key H-bonds with the hinge region (Glu/Asp backbone). |
| C8 (Reaction Site) | Aliphatic Amines | Lower Potency | Often lacks the planarity required for the ATP cleft; increases sp3 character. |
| C6 (Methyl Group) | -CH3 (Parent) | Baseline | Fits into small hydrophobic pockets; removal often drops potency. |
| C6 (Methyl Group) | -H (Removal) | Decreased Selectivity | The methyl group provides steric clash against non-target kinases (selectivity filter). |
| N7 (Ring Nitrogen) | N-Oxide | Loss of Activity | Disrupts H-bond acceptor capability; alters electronic distribution. |
Visualization: Biological Validation Logic
This diagram outlines the decision matrix for advancing a compound from synthesis to lead candidate.
Caption: Decision tree for validating 1,7-naphthyridine kinase inhibitors.
References
-
Vertex Pharmaceuticals. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase. PubMed. Link
-
Journal of Medicinal Chemistry. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications.[1] Link
-
European Journal of Medicinal Chemistry. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development.[2] ScienceDirect. Link
-
ACS Medicinal Chemistry Letters. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 8-Chloro-6-methyl-1,7-naphthyridine Synthesis
The following technical guide is designed to optimize the synthesis of 8-Chloro-6-methyl-1,7-naphthyridine , a critical scaffold in kinase inhibitor development. This guide moves beyond generic protocols, focusing on the specific mechanistic bottlenecks of the 3-aminoisonicotinic acid route, which is the most reliable pathway for establishing the 1,7-naphthyridine core with the correct 6,8-substitution pattern.
Current Status: Optimized Protocol Active Target Molecule: this compound (CAS: 1250444-30-4) Primary Route: Cyclocondensation via Oxazinone Intermediate
Part 1: The Synthetic Workflow (Visualized)
The synthesis relies on constructing the "right-hand" pyridine ring (containing N7) onto the pre-existing "left-hand" pyridine ring (containing N1). The critical regiochemistry (6-Methyl, 8-Chloro) is established during the cyclization of 3-aminoisonicotinic acid with acetic anhydride.
Caption: Step-wise construction of the 1,7-naphthyridine core via the oxazinone rearrangement pathway.
Part 2: Troubleshooting & Optimization Guide
This section addresses specific failure points reported by researchers during scale-up.
Module 1: Core Formation (The Oxazinone & Lactam Steps)
The Issue: Low yield of the 8-hydroxy precursor (6-methyl-1,7-naphthyridin-8(7H)-one). Diagnosis: The conversion of the oxazinone intermediate to the naphthyridinone is often incomplete or leads to ring-opening without re-closure (hydrolysis back to the amino acid).
| Symptom | Probable Cause | Corrective Action |
| Precipitate is gummy/sticky | Incomplete removal of acetic acid/anhydride before adding ammonia. | Distill to dryness (azeotrope with toluene) after the Ac2O step. The oxazinone must be a free-flowing solid before reacting with ammonia. |
| Product is water-soluble | The 8-hydroxy naphthyridine is amphoteric and soluble in strong base/acid. | Adjust pH to the isoelectric point (pH ~6-7) during workup. Do not over-basify. |
| Low conversion to Lactam | Ammonia concentration too low or temperature too low. | Use Ammonium Acetate (NH4OAc) in glacial acetic acid at reflux instead of aqueous ammonia. This drives the equilibrium toward the closed ring. |
Optimized Protocol (Step 1 & 2):
-
Cyclization: Reflux 3-aminoisonicotinic acid (1.0 eq) in Acetic Anhydride (5.0 eq) for 2-3 hours. Monitor by TLC (the acid spot should disappear).
-
Isolation: Concentrate in vacuo to remove excess Ac2O. Co-evaporate with toluene twice to ensure removal of acetic acid traces.
-
Ammonolysis: Suspend the crude oxazinone in Glacial Acetic Acid and add Ammonium Acetate (3.0 eq). Reflux for 4-6 hours.
-
Workup: Cool to RT. Pour onto ice water. Neutralize carefully with NaHCO3 to pH 7. Collect the solid 6-methyl-1,7-naphthyridin-8(7H)-one by filtration. Dry thoroughly (water interferes with the next step).
Module 2: The Chlorination (POCl3 Reaction)[1]
The Issue: Incomplete chlorination or hydrolysis during quenching. Diagnosis: The 8-position is sterically sensitive, and the 1,7-naphthyridine nitrogen (N1) can trap protons, deactivating the ring.
| Symptom | Probable Cause | Corrective Action |
| Starting material remains | Reaction temperature too low or "wet" starting material. | Dry the precursor at 60°C under vacuum for 12h. Ensure reaction temp is 100-110°C . Add PCl5 (0.5 eq) to boost reactivity if POCl3 alone is slow. |
| Low recovery after quench | Hydrolysis of the C-Cl bond due to high exotherm. | Quench by pouring the reaction mixture slowly onto ice/NH4OH mixture , maintaining pH > 8. Do not quench with water alone (acidic pH promotes hydrolysis). |
| Black tar formation | Overheating or polymerization. | Limit reaction time to 2-3 hours. Use an oil bath, not a heating mantle, for precise control. |
Optimized Protocol (Step 3):
-
Reaction: Mix dried 6-methyl-1,7-naphthyridin-8(7H)-one (1.0 eq) with POCl3 (10.0 eq). Optional: Add PCl5 (0.5 eq) if scale >5g.
-
Heating: Heat to 100°C. The suspension should clear to a solution as the chloride forms. Stir for 2 hours.
-
Workup: Evaporate excess POCl3 in vacuo (rotovap with a base trap). This is critical to reduce the exotherm during quenching.
-
Quench: Dissolve the residue in DCM. Pour slowly into a stirred mixture of Ice and sat. NaHCO3.
-
Extraction: Extract with DCM (3x). Dry over MgSO4 and concentrate.
Part 3: Mechanism & Logic (Decision Tree)
Use this logic flow to diagnose yield drops during the process.
Caption: Diagnostic logic for identifying yield loss in 1,7-naphthyridine synthesis.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use 3-amino-4-picoline instead of 3-aminoisonicotinic acid? A: No. 3-amino-4-picoline lacks the C4-carboxyl group required to form the oxazinone intermediate. While you can use Friedlander-type conditions with 3-amino-4-formylpyridine and acetone, that route is synthetically more complex to prepare the aldehyde precursor. The amino-acid route described above is more robust for scale-up.
Q: My chlorination product is unstable on silica gel. How do I purify it? A: 8-Chloro-1,7-naphthyridines can be sensitive to the acidity of silica.
-
Solution: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. Elute with a Hexane/Ethyl Acetate gradient containing 1% TEA.
Q: Why is the melting point of my intermediate lower than reported? A: The "hydroxy" intermediate (6-methyl-1,7-naphthyridin-8-ol) exists in a tautomeric equilibrium with the "one" form (lactam). Depending on crystallization solvent (ethanol vs. acetic acid), you may isolate different tautomers or solvates. Rely on 1H-NMR (DMSO-d6) rather than melting point for purity confirmation. Look for the characteristic methyl singlet at ~2.4 ppm and the aromatic protons of the 1,7-core.
References
-
Synthesis of 1,7-Naphthyridines via Oxazinone
-
POCl3 Chlorination Optimization
- Title: Optimization of Chlorin
- Source:Organic Process Research & Development (General Principles).
- Context: Standard protocols for chlorin
-
URL:[Link]
-
Precursor Data (3-Aminoisonicotinic Acid)
- Title: 3-Aminoisonicotinic acid Properties and Reactions.
- Source: PubChem / NIH.
-
URL:[Link]
- Target Molecule Scaffold: Title: this compound. Source: BenchChem / ChemicalBook.
Sources
Technical Support Center: Purification of Crude 8-Chloro-6-methyl-1,7-naphthyridine
Welcome to the technical support center for the purification of 8-Chloro-6-methyl-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important heterocyclic building block. Naphthyridine scaffolds are prevalent in pharmacologically active compounds, making access to pure starting materials critical for successful drug discovery and development programs.[1]
This document provides a structured, problem-oriented approach to troubleshooting common purification challenges. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific experimental context.
Section 1: Initial Assessment & Common Impurities
This section addresses the crucial first steps before beginning any purification protocol. A thorough initial analysis can save significant time and resources.
Q1: I have a crude reaction mixture. What is the very first thing I should do?
Answer: Before any purification attempt, you must perform an initial characterization of your crude product. This provides a baseline and informs your purification strategy.
-
Thin-Layer Chromatography (TLC): This is the most critical first step. It gives you a qualitative picture of your mixture's complexity.
-
Objective: To identify the number of components and determine an appropriate solvent system for column chromatography.
-
How-To: Spot your crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate, then 1:1, then 100% Ethyl Acetate, and finally 9:1 Ethyl Acetate:Methanol). Visualize under UV light (254 nm). Your goal is to find a system where the product spot has a retention factor (Rf) of approximately 0.3-0.4 and is well-separated from impurity spots.
-
Causality: An Rf in this range ensures the compound spends enough time on the stationary phase for effective separation during column chromatography without requiring excessively large volumes of solvent.
-
-
Proton NMR (¹H NMR): If possible, take a crude ¹H NMR spectrum.
-
Objective: To estimate the purity of the crude product and identify any major, known impurities (e.g., starting materials, residual solvents).
-
How-To: Dissolve a small sample in a deuterated solvent (like CDCl₃ or DMSO-d₆) and acquire a spectrum. Compare the integrals of characteristic product peaks to those of impurities.
-
Causality: Knowing the approximate purity helps determine the best purification method. A product that is ~90% pure might be amenable to recrystallization, while a 50% pure mixture will almost certainly require chromatography.
-
Q2: What are the most likely impurities in my crude this compound?
Answer: The impurities present are almost always a direct result of the synthetic route used. A common synthesis involves the chlorination of 6-methyl-1,7-naphthyridin-8(7H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
Based on this, the most probable impurities are:
-
Unreacted Starting Material (6-methyl-1,7-naphthyridin-8(7H)-one): This is a more polar, hydroxyl-containing compound. It will have a much lower Rf on TLC compared to the product.
-
Hydrolysis Product: The chloro group on the product can be susceptible to hydrolysis, converting it back to the starting material, especially during aqueous workup if the pH is not controlled.
-
Phosphorous Byproducts: If POCl₃ is used, residual phosphoric acids can contaminate the product.[4] These are typically removed during a basic aqueous workup.
-
Polymeric/Tarry Materials: High-temperature reactions can sometimes generate dark, insoluble polymeric materials.
The workflow below outlines the initial assessment process.
Sources
Technical Support Center: Friedländer Synthesis of Naphthyridines
[1]
Current Status: Operational Topic: Troubleshooting Side Products & Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: 2026-02-03[1]
Executive Summary
Welcome to the technical support hub for the Friedländer synthesis of naphthyridines. While this reaction—condensing 2-aminopyridine-3-carbaldehyde with active methylene ketones—is the gold standard for generating the 1,8-naphthyridine scaffold, it is notoriously sensitive to reaction conditions.
This guide moves beyond basic textbook definitions. We address the "hidden" chemistry: the kinetic vs. thermodynamic traps, the polymerization of sensitive amino-aldehydes, and the regioselectivity paradoxes that plague drug development campaigns.
Module 1: Diagnostic Hub (Triage)
Use this section to identify your problem based on observed experimental symptoms.
Symptom A: "I have a complex mixture of two major products with similar polarity."[1][2]
-
Root Cause: You are using an unsymmetrical ketone (e.g., 2-butanone, acetophenone derivatives) where enolization can occur on either side of the carbonyl.[2]
-
The Science: The reaction is governed by the competition between kinetic control (less substituted enolate) and thermodynamic control (more substituted enolate).[2]
-
Quick Fix:
Symptom B: "My reaction mixture turned into a black tar/gum with <10% yield."
-
Diagnosis: Polymerization of 2-Aminopyridine-3-carbaldehyde.
-
Root Cause: The starting amino-aldehyde is thermally unstable and prone to self-condensation ("cannibalization") under harsh reflux conditions before it can react with the ketone.
-
Quick Fix:
Symptom C: "NMR shows a persistent peak around 6.5-7.0 ppm (doublet) that isn't my product."
-
Diagnosis: Stalled Aldol Intermediate (Enone). [2]
-
Root Cause: The initial condensation occurred (aldol step), but the ring closure (cyclodehydration) failed.[2]
-
Quick Fix: The reaction needs a "push" to dehydrate. Add a Lewis Acid promoter (e.g., T3P or ZnCl2) or increase temperature slightly.[1][2]
Module 2: The Side Product Profile
Understanding what you made is as important as making what you wanted.
The "Self-Aldol" Ketone Dimer
-
Description: The ketone reacts with itself instead of the amino-aldehyde.
-
Detection: Look for a mass spectrum peak at
.[1][2] -
Prevention: Ensure the amino-aldehyde is present in stoichiometric equivalence or slight excess, or use a catalyst that specifically activates the aldehyde carbonyl of the pyridine (e.g., Lewis acids).
The "Schiff Base" Dead End
-
Description: The amine reacts with the ketone carbonyl before the aldol condensation occurs.[5][6] While this is a valid mechanistic pathway, steric bulk on the ketone can trap this intermediate, preventing the subsequent ring closure.
-
Detection: Presence of an imine stretch in IR (~1620-1650 cm⁻¹) but no aromatic naphthyridine signals in NMR.[1][2]
Regioisomers (The Linear vs. Angular Conflict)
When reacting 2-aminopyridine-3-carbaldehyde (1 ) with an unsymmetrical ketone like 2-butanone (2 ), two pathways exist:
| Pathway | Attack Site | Product Type | Major Conditions |
| Path A | Methyl ( | 2-ethyl-1,8-naphthyridine | Kinetic / Base / TABO |
| Path B | Methylene ( | 2,3-dimethyl-1,8-naphthyridine | Thermodynamic / Acid / High T |
Module 3: Visualizing the Pathways
The following diagram illustrates the mechanistic divergence that leads to either the desired pharmaceutical scaffold or the common side products.
Caption: Figure 1. Mechanistic divergence in Friedländer synthesis showing the competition between productive cyclization and destructive side reactions.
Module 4: Validated Protocols
Do not rely on generic procedures. Use these optimized workflows to minimize side products.
Protocol A: The "Green" Ionic Liquid Method (High Yield, Low Tar)
Best for: Avoiding polymerization of sensitive aldehydes and simplifying purification.[2]
-
Reagents: 2-Aminopyridine-3-carbaldehyde (1.0 equiv), Ketone (1.0 equiv), [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) as solvent/catalyst.[2]
-
Procedure:
-
Workup:
-
Why it works: The ionic liquid suppresses the "tar" formation by providing a structured polar environment that favors the intramolecular cyclization over intermolecular polymerization [1].[1][2]
Protocol B: Regioselective Synthesis (Amine Catalyzed)
Best for: Unsymmetrical ketones where specific isomer purity is critical.[2]
-
Reagents: Amino-aldehyde (1.0 equiv), Ketone (1.2 equiv), TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (0.1-0.2 equiv).[2]
-
Procedure:
-
Why it works: TABO is a hindered secondary amine that forms a specific enamine intermediate with the ketone.[1][2] This steric control directs the attack to the less hindered carbon (kinetic control), yielding high regioselectivity (often >95:[2]5) for the 2-substituted naphthyridine [2].[1][2]
Module 5: FAQ - Technical Deep Dive
Q: Can I use microwave irradiation to reduce side products? A: Yes. Microwave synthesis is highly recommended for Friedländer reactions.[1][2] It significantly reduces reaction time (from hours to minutes), which limits the window for the amino-aldehyde to decompose or polymerize.[2] Use ethanol or solvent-free conditions with a solid support (like acidic alumina) for best results [3].[1][2]
Q: I see a peak at M-18 in my LCMS. Is this my product? A: Likely not. M-18 usually indicates the loss of water.[1] In the context of Friedländer, the final product is the result of water loss (condensation).[2] If you see a peak that is intermediate mass minus 18, it is your product.[1][2] However, if you see a peak corresponding to the starting materials minus 18, you likely have the Schiff base (imine) intermediate that hasn't cyclized yet.[2]
Q: How do I remove the "red/black" color from my crude product? A: That color is characteristic of the amino-aldehyde decomposition.
References
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. Source: ACS Omega (2021).[1][2] URL:[Link] Relevance: Validates the "Green" protocol for minimizing decomposition.
-
Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Source: Journal of Organic Chemistry (2003).[1][2] URL:[Link] Relevance: Establishes the use of TABO for controlling regioselectivity.
-
Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted Quinolines/Naphthyridines. Source: Molecules (2020).[1][2][10] URL:[Link] Relevance: Supports microwave and solid-acid catalyst protocols.[1][2]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 10. Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation [mdpi.com]
catalyst selection for cross-coupling on naphthyridine core
Ticket #8492: Catalyst Selection & Optimization for Naphthyridine Cores
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary: The Naphthyridine Paradox
Naphthyridines (bicyclic pyridines) present a unique dichotomy in medicinal chemistry. While they are privileged scaffolds for kinase inhibitors and GPCR ligands, they are notoriously difficult cross-coupling substrates.
The Core Problem: The very feature that makes them bioactive—the electron-deficient, nitrogen-rich core—creates two competing failure modes:
-
Catalyst Poisoning: The nitrogen lone pairs (particularly in 1,8-naphthyridines) act as chelating ligands, displacing phosphines and sequestering the Palladium (Pd) into inactive "off-cycle" resting states.
-
Nucleophilic Competition: The electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (
) by bases or nucleophiles, leading to "black tar" mixtures rather than the desired coupled product.
This guide provides the troubleshooting logic to navigate these issues, moving beyond "trial and error" to rational catalyst design.
Module 1: Troubleshooting Catalyst Deactivation
Symptom: The reaction stalls at <10% conversion despite using a "standard" catalyst like
Root Cause Analysis: The Chelation Trap
In 1,8-naphthyridines, the N1 and N8 nitrogens form a perfect "bite angle" to chelate Pd(II) species. If your phosphine ligand is not bulky enough or does not bind tightly, the substrate displaces the ligand, forming a stable, catalytically inactive bis-nitrogen complex.
Diagram: The Mechanism of Poisoning vs. Activation
Caption: Figure 1. Kinetic competition between the productive catalytic cycle and the thermodynamic sink of substrate chelation.
Solution: The "Bulky Shield" Strategy
You must use ligands that are sterically demanding enough to prevent N-coordination but flexible enough to allow oxidative addition.
Recommended Systems:
| Catalyst System | Ligand Class | Why it Works |
|---|---|---|
| XPhos Pd G4 | Dialkylbiaryl phosphine | The isopropyl groups on the upper ring create a "roof" over the Pd center, physically blocking the naphthyridine nitrogens from coordinating. |
| BrettPhos Pd G4 | Dialkylbiaryl phosphine | Essential for Buchwald-Hartwig aminations. The methoxy groups provide electronic stabilization while the bulk prevents poisoning. |
| Pd(OAc)₂ + SPhos | Dialkylbiaryl phosphine | Excellent for Suzuki couplings involving sterically hindered boronic acids. |
Protocol Adjustment:
-
Switch to Pre-catalysts: Do not use Pd(OAc)₂ + Ligand in situ generation if possible. Use G3 or G4 precatalysts (e.g., XPhos Pd G4) to ensure a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle, bypassing the induction period where poisoning often occurs.
Module 2: Solving Regioselectivity Issues
Symptom: You have a di-halogenated naphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine) and obtain a mixture of mono-coupled isomers or over-coupled byproducts.
The Electronic vs. Steric Rule
Naphthyridine carbons are not created equal. Reactivity generally follows the degree of electron deficiency (facilitating oxidative addition).
-
Electronic Preference (Default): Positions adjacent to nitrogen (
-positions) are most electron-deficient.-
Order: C2/C7 > C3/C6 > C4/C5.
-
-
The "Inversion" Trick: You can override electronic preference using ligand bulk.
Decision Tree: Selecting the Right Conditions
Caption: Figure 2. Logic flow for controlling site-selectivity in polyhalogenated naphthyridines.
Practical Tip:
-
For C2-Selectivity: Use Pd(dppf)Cl₂ (1-3 mol%) with Na₂CO₃ in Dioxane/Water . The bidentate ligand is small enough to permit attack at the crowded but electron-poor C2 position.
-
For C4-Selectivity (Rare): Use Pd(P(t-Bu)₃)₂ . The massive steric bulk of the ligand makes oxidative addition at the hindered C4 position surprisingly favorable due to the relief of steric strain in the transition state (see References 1, 2).
Module 3: Avoiding "Black Tar" ( Competition)
Symptom: The reaction turns black immediately. LCMS shows the displacement of the halogen by the base (e.g., -OtBu or -OMe product) or the solvent (dimethylamine from DMF decomposition).
Mechanism
Naphthyridines are "super-pyridines." They are so electron-deficient that strong bases (KOtBu, NaH) or nucleophilic solvents trigger
The "Soft Base" Protocol
-
Ban Strong Alkoxides: Never use NaOtBu or KOtBu unless absolutely necessary (and then, add slowly at low temp).
-
Base Selection:
-
Standard:K₃PO₄ (Tribasic Potassium Phosphate). It is basic enough for Suzuki/Buchwald but poorly nucleophilic.
-
Alternative:Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" improves solubility in non-polar solvents like toluene.
-
-
Solvent Switch:
-
Avoid DMF/DMA if heating >80°C (decomposes to amines).
-
Preferred: 1,4-Dioxane or Toluene/Water biphasic systems. Alternatively, t-Amyl Alcohol is a bulky, non-nucleophilic protic solvent that often accelerates coupling.
-
Master Protocol: General Procedure for Difficult Naphthyridines
Use this protocol as your baseline for 1,8- or 1,5-naphthyridine cores.
Reagents:
-
Substrate: 1.0 equiv (e.g., 2-chloro-1,8-naphthyridine)
-
Coupling Partner: 1.2 equiv (Boronic acid or Amine)
-
Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)
-
Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%). Premix in solvent for 5 mins before adding substrate.
-
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step:
-
Degassing (Critical): Sparge the 1,4-Dioxane with Argon for 15 minutes. Naphthyridine couplings are highly sensitive to
because oxidized Pd coordinates irreversibly to the nitrogen core. -
Assembly: In a vial (inside a glovebox or under strict Schlenk conditions), combine the Pd-precatalyst, Substrate, and Boronic Acid.
-
Activation: Add the solvent and the base.
-
Temperature Ramp:
-
Start at 60°C for 1 hour.
-
If conversion <20%, ramp to 100°C .
-
Why? Starting low prevents rapid catalyst decomposition before the difficult oxidative addition step occurs.
-
-
Workup: Filter through Celite immediately upon cooling. Naphthyridines can bind Pd from the solution upon standing, making purification difficult. Use a scavenger resin (e.g., SiliaMetS® Thiol) if Pd levels remain high.
References
-
Inverting Site Selectivity: S. A. Boer, et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." J. Am. Chem. Soc., 2022.
-
Catalyst Poisoning Mechanisms: P. Ingoglia, et al. "Mechanism of the Buchwald-Hartwig Amination: The Role of the Catalyst." Topics in Current Chemistry, 2016.
-
Naphthyridine Functionalization: D. E. Mszar, et al. "Practical Strategies for the Functionalization of Naphthyridines." Org.[1][2][3][4] Process Res. Dev., 2020.
-
Buchwald Precatalysts: N. C. Bruno, et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chem. Sci., 2013.
-
Regioselectivity in Heterocycles: M. Schnürch, et al. "Halogen-Dance Reactions on N-Heterocycles."[5] Chem. Soc. Rev., 2007.
Sources
Technical Support Center: Stability of 8-Chloro-6-methyl-1,7-naphthyridine in Solution
Welcome to the technical support center for 8-Chloro-6-methyl-1,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our approach is rooted in established principles of chemical stability and is intended to empower you to design and execute robust experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2] The stability of such compounds in solution is a critical parameter that can influence experimental outcomes, from initial screening to formulation development. Understanding the degradation pathways and the factors that influence stability is paramount for generating reliable and reproducible data.
This guide will walk you through the potential stability challenges associated with this compound and provide systematic approaches to investigate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could compound instability be the cause?
A1: Yes, inconsistent assay results are a common symptom of compound instability. Degradation of the parent compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in variable biological or analytical readouts. It is crucial to determine if the compound is stable under your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure).
Q2: What are the most likely degradation pathways for this compound in aqueous solution?
A2: Based on the structure, the two most probable degradation pathways in aqueous solution are hydrolysis and photolysis.
-
Hydrolysis: The chloro substituent at the 8-position of the naphthyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, which can lead to the formation of the corresponding 8-hydroxy derivative.[3][4] The rate of hydrolysis is often pH-dependent.[5][6]
-
Photodegradation: Naphthyridine ring systems can be sensitive to light, particularly UV radiation.[7][8] Exposure to light can induce photochemical reactions, leading to the formation of various degradation products. The extent of degradation depends on the wavelength and intensity of the light source, as well as the duration of exposure.[9]
Q3: How can I quickly assess the stability of my compound in a new buffer system?
A3: A preliminary stability assessment can be performed by preparing a solution of this compound in the new buffer and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your typical experimental conditions. A simple analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, can be used to monitor the peak area of the parent compound. A significant decrease in the peak area over time suggests instability.
Troubleshooting Guides
Problem 1: Rapid loss of compound potency in a cell-based assay.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Experimental Protocol: Preliminary Stability in Cell Culture Medium
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final assay concentration.
-
Incubation: Incubate the working solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2), ensuring to protect it from light if photostability is a concern.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.
-
Sample Preparation: Quench any potential further degradation by diluting the aliquot in a cold, stable solvent (e.g., acetonitrile) and store at a low temperature (e.g., -20°C) until analysis.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV, to determine the concentration of the parent compound at each time point.
Problem 2: Appearance of unknown peaks in the chromatogram during analysis.
Possible Cause: On-instrument or in-solution degradation of this compound.
Troubleshooting Steps:
-
Assess Autosampler Stability: Prepare a sample and inject it repeatedly over a prolonged period (e.g., every hour for 24 hours) while keeping the sample in the autosampler at a controlled temperature. A consistent decrease in the main peak area and an increase in impurity peaks suggest instability in the autosampler.
-
Evaluate Mobile Phase Compatibility: Prepare solutions of the compound in the mobile phase and let them stand at room temperature. Analyze at different time points to check for degradation. Some mobile phase additives (e.g., strong acids or bases) can promote degradation.
-
Conduct Forced Degradation Studies: To intentionally generate degradation products and understand the degradation profile of your molecule, perform forced degradation studies.[10][11][12] This will help in identifying the nature of the unknown peaks.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are a key component of understanding a compound's stability profile.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature or 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature or 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | 70°C (in solution and as solid) | 48 hours[13] |
| Photostability | ICH Q1B recommended light exposure | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²[8][9] |
Workflow for a Forced Degradation Study:
Caption: Workflow for conducting a forced degradation study.
Data Interpretation and Mitigation Strategies
| Observation | Potential Cause | Recommended Action |
| Significant degradation in acidic conditions. | Acid-catalyzed hydrolysis of the chloro group. | Adjust the pH of your solution to neutral or slightly basic conditions. Use appropriate buffers. |
| Rapid degradation in basic conditions. | Base-catalyzed hydrolysis of the chloro group. | Adjust the pH of your solution to neutral or slightly acidic conditions. |
| Formation of multiple degradation products under light exposure. | Photodegradation of the naphthyridine ring. | Protect your solutions from light by using amber vials or covering containers with aluminum foil. Work in a dimly lit environment. |
| Degradation at elevated temperatures. | Thermal instability. | Store stock solutions and experimental samples at lower temperatures (e.g., 4°C or -20°C). |
Concluding Remarks
The stability of this compound is a critical factor for obtaining reliable and reproducible experimental data. By systematically investigating its stability profile through the methodologies outlined in this guide, researchers can proactively address potential issues and ensure the integrity of their results. The principles of forced degradation studies, coupled with careful experimental design, provide a robust framework for understanding and mitigating the degradation of this and other novel chemical entities.
References
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
- Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. (2021).
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). Molecules, 19(3), 3065-3085.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). International Journal of Molecular Sciences, 24(7), 6190.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2005).
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry, 12(30), 4354-4363.
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry, 13(17), 1533-1553.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2019). Molecules, 24(10), 1849.
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2019). Journal of Medicinal Chemistry, 62(21), 9783-9797.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega, 6(42), 28215-28225.
-
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Hydrolysis Reactions. (2022). In Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 8‐hydroxy‐1,6‐naphthyridine subtypes 14–17. Reagents and... (n.d.). In ResearchGate. Retrieved from [Link]
- Molecular Recognition Studies on Naphthyridine Derivatives. (2011). Molecules, 16(3), 2239-2251.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021).
-
Carbohydrate - Glycoside formation hydrolysis. (n.d.). Khan Academy. Retrieved from [Link]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry, 3(2), 21-30.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Guideline on Photostability Testing. (2018). BfArM.
- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemistry, 3(2), 653-662.
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- Photostability testing of pharmaceutical products. (2018). Journal of Photochemistry and Photobiology B: Biology, 180, 129-146.
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021).
-
discovery and SAR study of 1H-imidazo[4,5-h][10][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2424.
- Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan.
-
Organic reactions: Hydrolysis. (n.d.). Monash University. Retrieved from [Link]
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). International Journal of Molecular Sciences, 24(7), 6190.
- Photostability testing theory and practice. (2021). Q1 Scientific.
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2018). The Journal of Organic Chemistry, 83(15), 8094-8106.
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. monash.edu [monash.edu]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. bfarm.de [bfarm.de]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. archives.ijper.org [archives.ijper.org]
- 14. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Purity Assessment of 8-Chloro-6-methyl-1,7-naphthyridine: Method Optimization & Performance Comparison
Executive Summary
The purity assessment of 8-Chloro-6-methyl-1,7-naphthyridine (CAS: 1250444-30-4) presents specific chromatographic challenges due to the basicity of the naphthyridine core and the potential for hydrolysis of the 8-chloro substituent. Standard acidic C18 methods often fail to provide adequate peak symmetry or resolution of positional isomers (e.g., 1,6-naphthyridine analogs).
This guide compares the performance of a Standard Acidic C18 Protocol against two optimized alternatives: a High-pH Hybrid C18 Method and a Phenyl-Hexyl Selectivity Method . Based on experimental principles for basic heterocycles, we recommend the High-pH approach for routine purity analysis due to superior peak shape and retention stability, while the Phenyl-Hexyl method is reserved for complex isomer resolution.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Description | Chromatographic Impact |
| Structure | Bicyclic aromatic system with two nitrogen atoms (positions 1, 7). | Basicity: The N-atoms can protonate at acidic pH, leading to secondary interactions with residual silanols on silica columns (peak tailing). |
| Substituents | 8-Chloro (reactive), 6-Methyl (hydrophobic). | Stability: The C-Cl bond at position 8 is susceptible to nucleophilic attack (hydrolysis) to form the 8-hydroxy impurity. |
| Isomerism | Potential for 1,6-naphthyridine isomers during synthesis.[1] | Selectivity: Positional isomers often co-elute on standard C18 phases due to identical hydrophobicity. |
Comparative Analysis: Method Performance
We evaluated three distinct chromatographic approaches. The data below represents typical performance metrics observed for chloronaphthyridine scaffolds.
Method A: The "Standard" Baseline (Generic C18)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
pH: ~2.7 (Acidic)
Method B: The "Recommended" Solution (High-pH Hybrid)
-
Column: Hybrid Silica C18 (e.g., XBridge BEH C18), 3.5 µm
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile[2]
-
pH: 9.5 (Basic)
Method C: The "Isomer Specialist" (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (3.5 µm)
-
Mobile Phase: 10mM Ammonium Acetate (pH 4.5) / Methanol[2][3]
-
pH: 4.5 (Weakly Acidic)
Performance Data Summary
| Metric | Method A (Standard Acidic) | Method B (High-pH Hybrid) | Method C (Phenyl-Hexyl) |
| Tailing Factor ( | 1.6 - 2.1 (Poor) | 1.0 - 1.15 (Excellent) | 1.2 - 1.3 (Good) |
| Retention ( | Low ( | High ( | Moderate |
| Resolution ( | < 1.5 (Co-elution of isomers) | > 3.0 (Clean separation) | > 4.0 (Best for isomers) |
| Sensitivity (S/N) | Moderate | High (Sharper peaks) | Moderate |
| Suitability | Quick screening only | Routine QC & Purity | Isomer Profiling |
Expert Insight: Method A fails because the protonated naphthyridine interacts with silanols. Method B works because at pH 9.5, the molecule is neutral, eliminating silanol drag and maximizing hydrophobic retention.
Detailed Experimental Protocol (Recommended Method B)
This protocol provides a self-validating workflow for the purity assessment of this compound.
Reagents & Equipment
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Salt: Ammonium Bicarbonate (LC-MS grade).
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).
-
System: HPLC with PDA/UV detector.
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 9.5 with Ammonia/Ammonium Hydroxide if necessary. Filter through 0.22 µm membrane.
-
Solvent B: 100% Acetonitrile.[4]
-
-
Sample Preparation:
-
Dissolve 5 mg of this compound in 10 mL of 50:50 ACN:Water.
-
Critical: Avoid using pure methanol as a diluent if the sample contains trace acid, as this can induce methoxy-substitution at the 8-position over time.
-
-
Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
-
System Suitability Criteria:
-
Tailing Factor: NMT 1.2
-
Theoretical Plates: NLT 5000
-
% RSD (Area, n=5): NMT 2.0%
-
Method Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the optimal separation mode based on specific analytical needs (e.g., general purity vs. isomer resolution).
Caption: Decision tree for selecting HPLC conditions. High pH is preferred for basicity-induced tailing, while Phenyl-Hexyl is required for structural isomer separation.
Expert Troubleshooting & Insights
Why 8-Chloro-1,7-naphthyridine Tails on C18
At acidic pH (Method A), the pyridine-like nitrogen atoms are protonated (
The "High pH" Advantage
By raising the pH to 9.5 (Method B), we ensure the molecule remains in its neutral (unprotonated) state. This eliminates ion-exchange interactions with silanols. Furthermore, the neutral molecule is more hydrophobic, increasing retention on the C18 phase and allowing for a higher percentage of organic modifier, which often improves desolvation in LC-MS applications [2].
Handling the 8-Chloro Instability
The chlorine atom at position 8 is activated by the naphthyridine ring, making it susceptible to nucleophilic aromatic substitution (
-
Risk: Using alcohols (MeOH/EtOH) at high pH or high temperatures can lead to the formation of 8-methoxy or 8-ethoxy impurities.
-
Mitigation: Use Acetonitrile (aprotic) as the organic modifier and keep the column temperature
.
References
-
Phenomenex. (2023). Reversed Phase HPLC Method Development: Effect of pH on Basic Heterocycles. Retrieved from [Link]
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide for Basic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities. (Demonstrates separation of chloro-heterocycle impurities). Retrieved from [Link]
-
MDPI. (2023). Development and Validation of HPLC Methods for Naftifine Hydrochloride (Handling Basic Nitrogen Tailing). Retrieved from [Link]
Sources
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sielc.com [sielc.com]
The 1,7-Naphthyridine Scaffold: A Comparative SAR Guide for Kinase and PDE Targeting
Topic: Structure-Activity Relationship (SAR) of 1,7-Naphthyridine Derivatives Content Type: Publish Comparison Guide
Executive Summary
The 1,7-naphthyridine scaffold represents a critical "isosteric shift" from the more common quinoline and 1,8-naphthyridine frameworks. While 1,8-naphthyridines (e.g., Nalidixic acid) are historically dominant in antimicrobial chemistry due to their metal-chelating "proton sponge" character, the 1,7-isomer has emerged as a superior scaffold for targeting type II lipid kinases (e.g., PIP4K2A) and phosphodiesterases (PDE5).
This guide objectively compares the 1,7-naphthyridine scaffold against its nitrogen-containing alternatives, focusing on its unique ability to satisfy specific hydrogen-bonding requirements in the kinase hinge region while improving aqueous solubility over quinolines.
Part 1: Comparative Structure-Activity Relationship (SAR)
The utility of 1,7-naphthyridine lies in its nitrogen positioning. Unlike quinoline (1-N only), the addition of the 7-N provides a secondary hydrogen bond acceptor vector. Unlike 1,8-naphthyridine, the 1,7-arrangement avoids the strong chelation pocket that can lead to off-target metalloenzyme inhibition.
1. Oncology: PIP4K2A Inhibition (1,7-Naphthyridine vs. Quinoline)
Recent high-throughput screening identified 1,7-naphthyridines (e.g., BAY-091 ) as potent inhibitors of Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A), a target in p53-null tumors.
| Feature | Quinoline Scaffold | 1,7-Naphthyridine Scaffold | Impact on Activity |
| Hinge Binding | Monodentate acceptor (N1) | Bidentate potential (N1 & N7) | N7 forms a critical H-bond with Val199 in the PIP4K2A hinge region, significantly increasing potency (IC50 < 10 nM). |
| Solubility | Low (Lipophilic) | Moderate to High | The extra nitrogen lowers logP, improving bioavailability without requiring extensive solubilizing tails. |
| Selectivity | Low (Promiscuous kinase binder) | High | The specific geometry of the 1,7-nitrogen vectors restricts binding to kinases with complementary "backbone" donors, reducing off-target hits. |
Key SAR Insight: Substituents at the C2 and C3 positions are critical. In BAY-091, an ethoxybiphenyl motif at C3 extends into the hydrophobic sub-pocket. A quinoline analog lacking the N7 nitrogen loses the "anchor" point (Val199 interaction), resulting in a >100-fold loss of potency.
2. Vascular Therapeutics: PDE5 Inhibition (1,7-Naphthyridine vs. Isoquinolinone)
In the development of PDE5 inhibitors (erectile dysfunction, pulmonary hypertension), 1,7-naphthyridines serve as bioisosteres for the isoquinolinone core found in earlier generation inhibitors.
-
The Shift: Replacing the phenyl ring of 4-aryl-1-isoquinolinone with a pyridine ring (creating the 1,7-naphthyridine core) maintains the planar geometry required for stacking against Phenylalanine residues in the PDE5 catalytic site.
-
Performance: The 1,7-derivatives (e.g., T-0156 series) exhibit IC50 values in the sub-nanomolar range (0.23 nM), comparable to Sildenafil but with improved selectivity against PDE6 (reducing visual side effects).
Part 2: Mechanism of Action & Signaling Pathways
The following diagram illustrates the binding mode of 1,7-naphthyridine derivatives within the kinase ATP-binding pocket, highlighting the critical N7 interaction.
Caption: Binding mechanism of 1,7-naphthyridine inhibitors (e.g., BAY-091) in the PIP4K2A kinase pocket. The N7-Val199 interaction is the defining SAR feature.
Part 3: Experimental Protocols
To ensure reproducibility, we present a validated synthesis route for functionalized 1,7-naphthyridines and a standard biochemical assay for potency evaluation.
Protocol A: Synthesis of 1,7-Naphthyridine Core (Modified Friedländer/Condensation)
Rationale: Traditional Skraup syntheses can be harsh. This condensation method allows for regioselective construction of the 1,7-core under milder conditions.
Reagents:
-
2-Amino-3-formylpyridine (or equivalent active ester precursor)
-
Cyanoacetophenone derivatives[1]
-
Sodium Hydride (NaH)
-
Phosphoryl Chloride (POCl3)
Step-by-Step Workflow:
-
Condensation: Dissolve the carboxylic acid precursor (e.g., substituted nicotinic acid) in anhydrous DMF. Activate with CDI (1.1 eq) for 1 hour.
-
Cyclization: Add the acetophenone derivative (1.0 eq) and NaH (2.5 eq) at 0°C. Allow to warm to RT and stir for 12 hours. The intermediate enolate cyclizes to form the 4-hydroxy-1,7-naphthyridine core.
-
Aromatization/Chlorination: Treat the crude hydroxy-naphthyridine with POCl3 (5 eq) at 80°C for 4 hours. This yields the 4-chloro-1,7-naphthyridine intermediate.
-
Functionalization: Perform a Suzuki-Miyaura coupling using the 4-chloro intermediate, a boronic acid (e.g., 3-ethoxy-phenylboronic acid), Pd(dppf)Cl2 (5 mol%), and K2CO3 in Dioxane/Water (4:1) at 100°C for 16 hours.
Protocol B: PIP4K2A ADP-Glo Kinase Assay
Rationale: This assay measures the ADP produced during the kinase reaction, providing a direct readout of enzymatic activity.
-
Preparation: Dilute compounds (1,7-naphthyridine derivatives) in 100% DMSO to 100x final concentration.
-
Incubation: Mix 2.5 µL of compound solution with 2.5 µL of PIP4K2A enzyme (0.5 nM final) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 min at RT.
-
Reaction Start: Add 5 µL of substrate mix (50 µM PI5P lipid substrate + 10 µM ATP). Incubate for 60 min at RT.
-
Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).
-
Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.
Part 4: Quantitative Data Summary
The following table summarizes the performance of 1,7-naphthyridine derivatives compared to standard reference compounds in kinase inhibition assays.
| Compound ID | Scaffold Type | Target | IC50 (nM) | Selectivity Note |
| BAY-091 | 1,7-Naphthyridine | PIP4K2A | 6.0 | >100x vs PIP4K2B |
| Ref. Cmpd A | Quinoline | PIP4K2A | 850.0 | Poor solubility limits efficacy |
| T-0156 | 1,7-Naphthyridine | PDE5 | 0.23 | >100,000x vs PDE1-4 |
| Sildenafil | Pyrazolopyrimidine | PDE5 | 3.5 | Moderate PDE6 cross-reactivity |
References
-
Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Source: Journal of Medicinal Chemistry (2021) URL:[Link]
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Source: Royal Society of Chemistry (RSC) Advances (2023) URL:[Link]
-
1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2004) URL:[Link]
-
Friedländer Synthesis of Quinolines and Naphthyridines: Protocols and Mechanisms. Source: Organic Reactions (2011) URL:[Link]
Sources
Safety Operating Guide
8-Chloro-6-methyl-1,7-naphthyridine: Proper Disposal Procedures
Audience: Researchers, Medicinal Chemists, and EHS Officers. Context: Operational guidance for the safe sequestration and disposal of halogenated nitrogen heterocycles.
Chemical Profile & Hazard Assessment
Before initiating any disposal workflow, the chemical nature of 8-Chloro-6-methyl-1,7-naphthyridine must be understood.[1][2] As a halogenated heteroaromatic compound, it presents specific environmental persistence risks that standard organic waste streams cannot mitigate.
Expert Insight: The presence of the chlorine atom at the C8 position combined with the naphthyridine core creates a molecule that is resistant to standard biodegradation. Consequently, this compound must be strictly segregated into Halogenated Waste streams to ensure high-temperature incineration with acid gas scrubbing.
Table 1: Physicochemical & Safety Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1250444-30-4 |
| Molecular Formula | C₉H₇ClN₂ |
| Waste Classification | Halogenated Organic (Non-Drain Disposable) |
| Primary Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.) |
| Reactivity Profile | Susceptible to nucleophilic aromatic substitution (SNAr) at C8; avoid mixing with strong nucleophiles in waste containers.[1][2] |
The Segregation Directive (The "Why")
In laboratory waste management, the most common error is misclassifying halogenated heterocycles as general "Organic Waste."
-
The Mechanism of Failure: If this compound is disposed of in a non-halogenated solvent stream (e.g., with Acetone/Methanol waste) intended for fuel blending, the chlorine content will generate hydrochloric acid (HCl) and dioxins upon combustion.[1]
-
The Correct Protocol: By segregating this into the Halogenated stream, you ensure the waste is routed to specialized incinerators equipped with wet scrubbers that neutralize the acidic combustion byproducts, preventing environmental release.
Operational Disposal Protocol
Phase A: Solid Waste (Contaminated Consumables)
Applicability: Weigh boats, contaminated gloves, silica gel from columns, and filter paper.[1][2]
-
Segregation: Do not throw contaminated solids into the general trash.
-
Containment: Place all solids contaminated with >0.1% of the compound into a double-lined polyethylene bag or a wide-mouth HDPE drum labeled "Hazardous Waste - Solid Debris."
-
Labeling: Explicitly write "Halogenated Organic Solid" on the tag.
Phase B: Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, HPLC effluent, and cleaning solvents.[1][2]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with HDPE or Glass.
-
Acidity Check: If the solution is acidic (e.g., from an HCl workup), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste container to prevent container degradation or gas evolution.
-
Transfer:
-
Pour the solution into the Halogenated Waste Carboy (typically Red-tagged or Yellow-walled containers).
-
Crucial: Do not fill beyond 90% capacity to allow for vapor expansion.
-
-
Documentation: Record the volume and the specific name "this compound" on the waste log. Do not use generic terms like "Organic Waste."
Emergency Spill Management
Self-Validating System: The presence of a "Spill Kit - Halogenated" nearby validates readiness.[1][2]
-
Evacuate & Ventilate: The compound is a respiratory irritant (H335). Clear the immediate area.[4][6][7][8]
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended) and a P95/N95 respirator if dust is present.
-
Adsorption:
-
Liquids: Use vermiculite or a polypropylene absorbent pad.
-
Solids: Do not dry sweep (generates dust). Cover with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.
-
-
Disposal: Place all cleanup materials into a sealed bag and process as Phase A (Solid Waste) .
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this compound.
Caption: Operational decision tree ensuring this compound is routed to the correct halogenated waste stream to prevent regulatory non-compliance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394666, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
-
Princeton University EHS (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. This compound 95% | CAS: 1250444-30-4 | AChemBlock [achemblock.com]
- 4. nyu.edu [nyu.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
